molecular formula C11H11NO4 B13955612 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran CAS No. 57543-79-0

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran

Cat. No.: B13955612
CAS No.: 57543-79-0
M. Wt: 221.21 g/mol
InChI Key: SHCOTMVNOXWXRY-UHFFFAOYSA-N
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Description

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran is a chemical compound with the molecular formula C11H11NO4 and a molecular weight of 221.21 g/mol This compound belongs to the benzopyran family, which is known for its diverse biological and chemical properties

Preparation Methods

The synthesis of 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran typically involves several steps, including nitration and methylation reactionsThe reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained .

Industrial production methods for this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to enhance efficiency and yield. These methods are designed to meet the demands of various applications, ensuring a consistent supply of high-purity this compound.

Chemical Reactions Analysis

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form various products, depending on the reagents and conditions used. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert the nitro group to an amino group, using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy and nitro groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

The major products formed from these reactions depend on the specific reagents and conditions employed. For example, reduction of the nitro group typically yields an amino derivative, while oxidation can produce various oxygenated compounds .

Scientific Research Applications

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran has a wide range of scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules, serving as a building block for various chemical reactions.

    Biology: Researchers study this compound for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s derivatives are investigated for their potential therapeutic effects, particularly in the treatment of diseases such as cancer and infections.

    Industry: In industrial applications, this compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran involves its interaction with various molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to biological effects. Additionally, the methoxy group can influence the compound’s solubility and reactivity, affecting its overall activity .

Comparison with Similar Compounds

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran can be compared with other benzopyran derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Biological Activity

8-Methoxy-2-methyl-3-nitro-2H-1-benzopyran, also known as 2H-1-Benzopyran, 8-methoxy-2-methyl-3-nitro, is a compound of interest due to its potential biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its mechanisms, applications, and effects in various biological systems.

The compound has the following chemical properties:

PropertyValue
CAS Number 57543-79-0
Molecular Formula C11H11NO4
Molecular Weight 219.21 g/mol
IUPAC Name 8-Methoxy-2-methyl-3-nitro-2H-chromen-4-one
Canonical SMILES COc1cc2c(c(c1)C(=O)C(=C2)N(=O)C)O

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which may protect cells from oxidative stress. This is particularly relevant in the context of cancer and neurodegenerative diseases.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. For example, studies have highlighted its interaction with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of pro-carcinogens .
  • Cell Cycle Regulation : The compound has been observed to induce cell cycle arrest in various cancer cell lines, particularly at the G2/M phase, suggesting a potential role in cancer therapy .

Anticancer Properties

Several studies have reported the anticancer properties of this compound:

  • In Vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical), MCF-7 (breast), and NCI-H460 (non-small cell lung cancer). The IC50 values ranged from 0.99 µM to 10.5 µM depending on the cell line and experimental conditions .
  • Mechanistic Insights : The mechanism involves disruption of microtubule dynamics and induction of apoptosis through upregulation of caspase pathways. Molecular docking studies suggest that it binds effectively to tubulin, inhibiting polymerization .

Antioxidant Activity

The compound’s antioxidant activity has been assessed through various assays:

  • DPPH Radical Scavenging Assay : It showed significant scavenging activity against DPPH radicals, indicating its potential as a natural antioxidant agent.

Case Studies

  • Study on Cytotoxic Effects : A study conducted on human cancer cell lines revealed that treatment with 8-Methoxy-2-methyl-3-nitro resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups. The underlying mechanism was attributed to enhanced apoptosis and reduced angiogenesis as evidenced by histological examinations.

Properties

CAS No.

57543-79-0

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

8-methoxy-2-methyl-3-nitro-2H-chromene

InChI

InChI=1S/C11H11NO4/c1-7-9(12(13)14)6-8-4-3-5-10(15-2)11(8)16-7/h3-7H,1-2H3

InChI Key

SHCOTMVNOXWXRY-UHFFFAOYSA-N

Canonical SMILES

CC1C(=CC2=C(O1)C(=CC=C2)OC)[N+](=O)[O-]

Origin of Product

United States

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